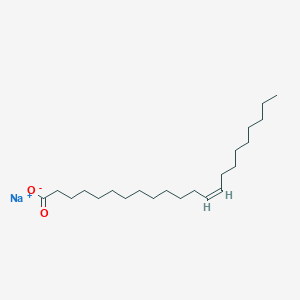

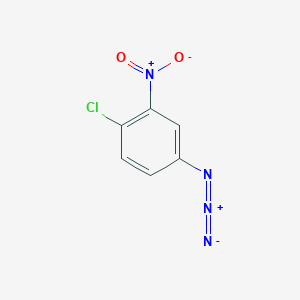

3-Nitro-4-chlorophenyl azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

There are various methods to synthesize aryl azides . One such method would be to react aniline with sodium nitrite (NaNO2) and hydrazinolysis of the model ester afforded the corresponding acid and hydrazide .

Molecular Structure Analysis

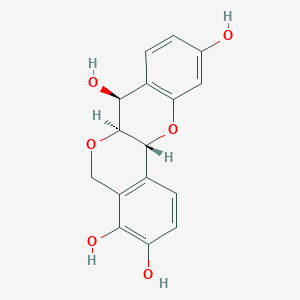

The structure of azides is characterized by three nitrogen atoms connected together by two double bonds . The geometry between the nitrogen atoms in the azide functional group is approximately linear while the geometry between the nitrogen and the carbon of the benzene is trigonal planar .

Chemical Reactions Analysis

Azides are highly reactive and versatile class of chemicals that are commonly used in both chemical synthesis and biomedical research applications . They are especially sensitive to violent decomposition from external energy sources such as light, heat, friction, and pressure .

Physical And Chemical Properties Analysis

Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .

Aplicaciones Científicas De Investigación

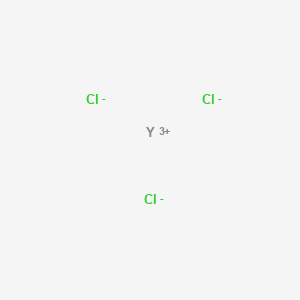

Chromogenic Receptors for Metal Detection

A study by Bhardwaj et al. (2006) developed novel tripodal ligands based on a mesitylene anchor, containing aza-thioethers as donor atoms and coupled with 4-(4/3/2-nitrophenyl)azophenol or 4-(2-chlorophenyl)azophenol. These compounds, including derivates of 3-Nitro-4-chlorophenyl azide, showed high selectivity for silver(I) ions in an aqueous medium, demonstrating the compound's potential application in the visual detection of metal ions [Bhardwaj et al., 2006].

Photoaffinity Probes

Lamotte et al. (1994) synthesized N‐(3‐azido‐4‐chlorophenyl)‐N′‐[3H‐methyl] thiourea as an efficient photoaffinity probe for the urea carrier, starting from commercial 4-chloro-3-nitroaniline. This synthesis demonstrates the utility of 3-Nitro-4-chlorophenyl azide derivatives in biological studies, particularly in understanding molecular interactions through photoaffinity labeling [Lamotte et al., 1994].

Electrocatalytic Oxidation Studies

Research by Agboola & Nyokong (2007) utilized nickel(II) tetrakis benzylmercapto and dodecylmercapto metallophthalocyanine complexes on gold electrodes for the electrochemical oxidation of chlorophenols, including 4-chlorophenol. This study highlights the potential application of 3-Nitro-4-chlorophenyl azide derivatives in environmental remediation processes, specifically in the degradation of chlorophenols through electrocatalytic oxidation [Agboola & Nyokong, 2007].

Advanced Oxidation Processes

Gimeno et al. (2005) examined the oxidation of phenol and substituted phenols, including 4-nitrophenol and 4-chlorophenol, using various advanced oxidation processes. The research findings provide insights into the degradation mechanisms of compounds related to 3-Nitro-4-chlorophenyl azide and their potential applications in water treatment and environmental cleanup [Gimeno et al., 2005].

Safety And Hazards

Direcciones Futuras

Azides are energy-rich molecules with many applications . They have been used in a variety of useful reactions and syntheses, acting as an intermediate step to convert a substituent group to an amine . Future research may focus on exploring the flexible chemistry of azides and their applications in the field of surface engineering, immobilization of biomolecules, and rapid diagnostics .

Propiedades

IUPAC Name |

4-azido-1-chloro-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN4O2/c7-5-2-1-4(9-10-8)3-6(5)11(12)13/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARLZJCMADJFQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-4-chlorophenyl azide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.